molecular formula C16H17N3O3S B2530512 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421444-40-7

5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2530512
CAS No.: 1421444-40-7
M. Wt: 331.39
InChI Key: ZWRHROWXIAKGIO-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with pyridin-2-ylmethyl and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the morpholine ring is reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a similar nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.

    Oxidation to Form the 5-Oxo Group: The final step involves the oxidation of the morpholine ring to introduce the 5-oxo group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

    Substitution: The pyridin-2-ylmethyl and thiophen-2-ylmethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl and thiophen-2-ylmethyl groups may facilitate binding to these targets, while the 5-oxo group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-N-(pyridin-2-ylmethyl)-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    5-oxo-N-(pyridin-2-ylmethyl)-4-(benzyl)morpholine-3-carboxamide: Another similar compound with a benzyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide imparts unique electronic and steric properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-oxo-N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15-11-22-10-14(19(15)9-13-5-3-7-23-13)16(21)18-8-12-4-1-2-6-17-12/h1-7,14H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRHROWXIAKGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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